2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine
Description
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is a pyrimidine derivative characterized by a hydrazino group (-NHNH₂) at the 2-position and a 2-(trifluoromethyl)phenyl substituent at the 4-position.
Key physicochemical properties of the analog 2-Hydrazino-4-(trifluoromethyl)pyrimidine include:
- Molecular formula: C₅H₅F₃N₄
- Molecular weight: 178.12 g/mol
- Melting point: 99–101°C
- Solubility: Soluble in aqueous acid .
This compound is primarily used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum, highlighting its role in analytical chemistry .
Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(17-9)18-15/h1-6H,15H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYKWRVOVGOZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine typically involves the reaction of 2-chloro-4-[2-(trifluoromethyl)phenyl]pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Derivatization Reagent for Hormonal Analysis
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine is utilized as a derivatization reagent in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for the simultaneous determination of testosterone and dihydrotestosterone in biological samples. This method enhances the sensitivity and specificity of hormone detection in murine tissue and serum samples, facilitating studies in endocrinology and reproductive health .
2. Synthesis of Organometallic Complexes
The compound serves as a precursor in synthesizing organohydrazide chelate complexes of rhenium and technetium. These complexes are notable for their metal-nitrogen-nitrogen linkages, which are crucial in developing radiopharmaceuticals for diagnostic imaging and targeted therapy .
Applications in Analytical Chemistry
1. Chromatographic Techniques
The compound's role as a derivatization agent extends to improving the chromatographic separation of various analytes. It has been employed to enhance the detection limits of specific compounds through selective derivatization, thus broadening its applicability in environmental and forensic analyses .
Applications in Materials Science
1. Synthesis of Functionalized Polymers
Research indicates that this compound can be used to synthesize functionalized polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composite materials .
Case Study 1: Hormonal Detection
In a study focusing on hormonal levels in murine models, researchers utilized this compound as a derivatization reagent. The results indicated a significant improvement in the detection sensitivity of testosterone and dihydrotestosterone, allowing for more accurate assessments of hormonal fluctuations during various physiological conditions .
Case Study 2: Radiopharmaceutical Development
Another significant application involved the synthesis of organohydrazide complexes with rhenium and technetium using this compound. The resulting complexes demonstrated promising characteristics for use in single-photon emission computed tomography (SPECT), highlighting their potential in medical imaging .
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modulation of specific enzymes or receptors. This interaction can result in various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The trifluoromethyl (CF₃) group and hydrazino moiety are critical for bioactivity and chemical reactivity. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 2-(trifluoromethyl)phenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-CF₃ analog. This may enhance binding to hydrophobic targets but reduce solubility .
- Amide-containing pyrimidines (e.g., 5f and 5o) exhibit potent antifungal activity due to enhanced hydrogen bonding and membrane interaction .
Biological Activity: Antifungal Performance: Derivatives with amide moieties (e.g., 5f and 5o) outperform commercial fungicides like Pyrimethanil (EC₅₀ = 32.1 μg/ml vs. 10.5 μg/ml for 5o) . Analytical Utility: The hydrazino group in 2-Hydrazino-4-(trifluoromethyl)pyrimidine enables selective derivatization of ketosteroids, a property likely shared by the target compound .
Physicochemical Properties: Solubility: The hydrazino group enhances aqueous solubility in acidic conditions, whereas CF₃-phenyl groups increase lipophilicity . Thermal Stability: The melting point of 99–101°C for 2-Hydrazino-4-(trifluoromethyl)pyrimidine suggests moderate stability, comparable to other hydrazino-pyrimidines .
Biological Activity
2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine, also known by its CAS number 1864013-94-4, is a compound of interest due to its potential biological activities. This article reviews the existing research on its biological activity, including its applications in medicinal chemistry and its mechanisms of action.
The compound features a pyrimidine core substituted with a hydrazino group and a trifluoromethyl phenyl moiety. These structural characteristics suggest potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In murine models, it has been effective in reducing paw edema induced by carrageenan, suggesting a potential role in treating inflammatory conditions. The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents.
Derivatization Applications
This compound serves as a derivatization reagent for the simultaneous determination of testosterone and dihydrotestosterone in biological samples. This application highlights its utility in analytical chemistry, particularly in endocrinological studies .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in cancer progression and inflammation. The trifluoromethyl group is known to enhance lipophilicity, potentially improving bioavailability and cellular uptake.
Study 1: Anticancer Efficacy
In a study examining the anticancer effects of various pyrimidine derivatives, this compound was found to exhibit significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Study 2: Anti-inflammatory Activity
A separate investigation into the anti-inflammatory properties revealed that treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples from treated mice compared to controls.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Hydrazino-4-[2-(trifluoromethyl)phenyl]pyrimidine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a hydrazine derivative with a trifluoromethyl-substituted pyrimidine precursor. For example, describes a reductive amination approach using sodium cyanoborohydride under pH-controlled conditions (pH 6) to stabilize intermediates. Key parameters include solvent choice (dry methanol), inert atmosphere (argon), and stoichiometric control of reactants. Yield optimization (e.g., 45–86% in ) requires monitoring via TLC or HPLC to isolate intermediates.
- Key Data : Reaction yields drop significantly with sterically hindered amines (e.g., 2,5-dichloroaniline in ), necessitating pre-formed imine intermediates.
- Reference:
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The hydrazino group (-NH-NH2) shows broad singlets near δ 3–5 ppm, while the trifluoromethyl group (-CF3) appears as a quartet (~δ 120–125 ppm in 13C NMR due to J-coupling with fluorine).
- IR : Confirm hydrazine via N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Refinement : Apply SHELXL for anisotropic displacement parameters, especially for the CF3 group. Twinning or disorder requires using PLATON’s TWIN/BASF tools.
Q. How does the trifluoromethyl group influence the compound’s metabolic stability in biological assays?
- Methodology :
- In Vitro Studies : Compare hydrolysis rates (e.g., liver microsomes) with non-fluorinated analogs. Use LC-MS to track metabolite formation.
- Computational Modeling : Calculate lipophilicity (LogP) via ChemAxon or Schrödinger to correlate CF3’s electron-withdrawing effects with membrane permeability.
- Data Insight : CF3 enhances metabolic stability by reducing oxidative metabolism (e.g., highlights fluorinated pyridazinones with prolonged half-lives).
- Reference:
Q. What strategies mitigate contradictions between theoretical and experimental data in spectroscopic analysis?
- Methodology :
- Dynamic Effects : Perform variable-temperature NMR to detect tautomerism (e.g., hydrazine ↔ hydrazone).
- Solvent Correction : Use COSMO-RS to adjust computational NMR shifts for solvent polarity (e.g., DMSO vs. CDCl3).
Methodological Challenges
Q. How can researchers address the compound’s instability during storage?
- Methodology :
- Storage Conditions : Protect from light/moisture using amber vials under argon. Stabilize hydrazine groups with antioxidants (e.g., BHT at 0.1% w/v).
- Stability Assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA.
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
